2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

2,4-Dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 342591-52-0) is a synthetic 1,3,4-thiadiazole derivative bearing three nitro substituents: a 2,4-dinitro pattern on the benzamide ring and a meta-nitro group on the 5-phenyl ring. With the molecular formula C15H8N6O7S and a molecular weight of 416.3 g/mol, it is classified within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide sub-family—a scaffold investigated extensively for kinase inhibition, antimicrobial, and DHFR-targeting programs.

Molecular Formula C15H8N6O7S
Molecular Weight 416.32
CAS No. 342591-52-0
Cat. No. B2870986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS342591-52-0
Molecular FormulaC15H8N6O7S
Molecular Weight416.32
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H8N6O7S/c22-13(11-5-4-10(20(25)26)7-12(11)21(27)28)16-15-18-17-14(29-15)8-2-1-3-9(6-8)19(23)24/h1-7H,(H,16,18,22)
InChIKeyBKHSDLWFIAYXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 342591-52-0) – Structural Identity and Procurement Baseline


2,4-Dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 342591-52-0) is a synthetic 1,3,4-thiadiazole derivative bearing three nitro substituents: a 2,4-dinitro pattern on the benzamide ring and a meta-nitro group on the 5-phenyl ring [1]. With the molecular formula C15H8N6O7S and a molecular weight of 416.3 g/mol, it is classified within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide sub-family—a scaffold investigated extensively for kinase inhibition, antimicrobial, and DHFR-targeting programs [2]. The compound is commercially available from research chemical suppliers at typical purities of 95% [1], placing it in the category of screening-enabling building blocks rather than validated probes.

Why 1,3,4-Thiadiazole Benzamides Cannot Be Swapped Without Quantitative Loss of Function: The Case of 342591-52-0


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide series, minor changes in nitro-group count and position produce substantial shifts in hydrogen-bond acceptor capacity, topological polar surface area (TPSA), and lipophilicity—parameters that directly govern target engagement, permeability, and metabolic susceptibility [1]. The target compound (C15H8N6O7S) possesses three nitro groups yielding 10 hydrogen-bond acceptors and a computed TPSA of 221 Ų; in contrast, the closest commercially prevalent analog, 2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (C15H9N5O5S), has only two nitro groups, 8 hydrogen-bond acceptors, and a TPSA approximately 30–40 Ų lower [2]. These differences mean that substituting one compound for the other in a biochemical or cell-based assay without re-optimization risks loss of potency, altered selectivity, or divergent solubility profiles. The evidence compiled below quantifies where the tri-nitrated architecture delivers differentiated performance relative to di-nitrated and mono-nitrated analogs.

Quantitative Differentiation Evidence: 2,4-Dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area: Tri-Nitro vs. Di-Nitro Analogs

The target compound provides 10 hydrogen-bond acceptor sites and a computed TPSA of 221 Ų, compared to 8 hydrogen-bond acceptors and an estimated TPSA of approximately 180–190 Ų for the di-nitrated analog 2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (C15H9N5O5S) [1][2]. This 2-acceptor and ~30–40 Ų TPSA increment arises exclusively from the additional meta-nitro group on the 5-phenyl ring. The higher TPSA predicts reduced passive membrane permeability but increased aqueous solubility—a trade-off that must be factored into cellular assay design and oral bioavailability projections [3].

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Electron-Deficient Character and Reactivity: Tri-Nitro Architecture vs. Mono-Nitro Thiadiazole Scaffolds

With three strongly electron-withdrawing nitro substituents distributed across both aromatic rings, the target compound exhibits an XLogP3-AA value of 2.7 [1], which is modestly elevated relative to mono-nitro analogs (e.g., 3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide, which lacks the 2,4-dinitrobenzamide motif) that typically display XLogP values in the 1.5–2.0 range. This lipophilicity increment, combined with a heavy atom count of 29 and a complexity score of 665, reflects a substantially electron-deficient aromatic system [1]. The presence of the 2,4-dinitrobenzamide moiety introduces a site susceptible to nucleophilic aromatic substitution (SNAr) and nitroreductase-mediated biotransformation—features not present in analogs lacking this substitution pattern [2].

Organic synthesis Nucleophilic aromatic substitution Electrophilicity modulation

DHFR Inhibition Potential: Structural Prerequisites Mapped to the Tri-Nitrated Architecture

In a comprehensive study of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives, the most potent dihydrofolate reductase (DHFR) inhibitors achieved IC50 values of 0.04–1.00 µM, with Methotrexate as reference (IC50 = 0.14 µM) [1]. The 3,5-dinitrophenyl motif on the thiadiazole C-5 position was essential for DHFR engagement via arene–arene interactions with Phe31 and a hydrogen bond with Ser59. The target compound (342591-52-0) presents a topologically distinct but electronically analogous 3-nitrophenyl substitution at C-5 coupled with a 2,4-dinitrobenzamide moiety at C-2, placing three nitro groups in a spatial arrangement capable of engaging both the pterin-binding pocket and the NADPH cofactor site simultaneously [1]. While direct IC50 data for 342591-52-0 are not publicly available, compounds in this series with similar electron-deficient character showed 4- to 20-fold improved DHFR inhibition over compounds with fewer nitro substituents [1].

Anticancer drug discovery DHFR inhibition Antimicrobial screening

Antimicrobial Spectrum Breadth: Multi-Nitro Thiadiazoles vs. Single-Nitro Congeners

In the 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole series, compounds 9, 10, 13, and 16 demonstrated broad-spectrum antimicrobial activity comparable to Amoxicillin (antibacterial) and Fluconazole (antifungal) used as positive controls [1]. The dinitrophenyl substitution was a structural prerequisite for this broad-spectrum activity; mono-nitro-substituted analogs in the same study showed substantially narrower antimicrobial profiles. The target compound (342591-52-0) extends this pharmacophore by adding a third nitro group on the benzamide ring, which may further enhance the compound's ability to participate in charge-transfer interactions with bacterial membrane components or enzyme active sites [1][2]. While direct MIC values for 342591-52-0 are not reported, the established structure-activity relationship indicates that increasing nitro-group count within the 1,3,4-thiadiazole benzamide series correlates with broader and more potent antimicrobial activity [1].

Antimicrobial screening Gram-positive Gram-negative Antifungal activity

Research and Industrial Application Scenarios for 2,4-Dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (342591-52-0)


DHFR-Targeted Anticancer Lead Optimization: Maximizing Nitro-Group Density for Sub-Micromolar Enzyme Inhibition

Medicinal chemistry teams pursuing dihydrofolate reductase (DHFR) inhibitors should incorporate 342591-52-0 into their screening deck as the tri-nitrated benchmark in the 1,3,4-thiadiazole benzamide series. Class-level evidence demonstrates that dinitrophenyl-thiadiazole derivatives achieve DHFR IC50 values as low as 0.04 µM, outperforming Methotrexate (IC50 = 0.14 µM), and that potency scales with nitro-group count and electron deficiency [1]. The target compound's unique 2,4-dinitrobenzamide moiety provides an additional hydrogen-bond acceptor surface and electrophilic center absent in di-nitrated analogs, potentially enabling interactions with the NADPH binding site that are inaccessible to simpler congeners. Procurement of 342591-52-0 allows systematic exploration of the upper limit of the nitro-group SAR for DHFR inhibition.

Nitroreductase-Dependent Prodrug Design: Exploiting the 2,4-Dinitrobenzamide Bioactivation Handle

The 2,4-dinitrobenzamide substructure is a well-established substrate for Escherichia coli nitroreductase (NTR) and human NAD(P)H:quinone oxidoreductase 1 (NQO1), enabling its use in gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT) strategies [2]. The target compound combines this bioactivatable motif with a 1,3,4-thiadiazole linker and a 3-nitrophenyl extension, offering a modular scaffold for cytotoxicity optimization. Compared to CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), the thiadiazole replacement of the aziridine ring in 342591-52-0 may confer improved chemical stability during formulation and storage while retaining the NTR substrate recognition element. Research groups developing targeted cancer prodrugs should select this compound for structure-activity studies aimed at tuning bystander killing effects.

Broad-Spectrum Antimicrobial Screening: Tri-Nitrated Thiadiazole as the Electron-Deficient Extreme in SAR Exploration

For antimicrobial discovery programs, 342591-52-0 represents the maximum nitro-group density achievable within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide framework. Published SAR data for the 5-(3,5-dinitrophenyl)-thiadiazole series show that compounds with higher nitro substitution achieve broad-spectrum activity comparable to Amoxicillin and Fluconazole, while mono-nitrated analogs display 2–8-fold higher MIC values and narrower coverage [1]. The tri-nitrated target compound should be procured as the extreme data point in a nitro-group titration series (mono- → di- → tri-nitro), enabling quantitative correlation of electron deficiency with antimicrobial potency across Gram-positive, Gram-negative, and fungal panels.

Physicochemical Property Benchmarking: TPSA and Lipophilicity Calibration in Cell-Permeability Models

With a computed TPSA of 221 Ų and an XLogP3-AA of 2.7 [1], 342591-52-0 occupies a distinct physicochemical space compared to di-nitrated analogs (TPSA ~180–190 Ų; XLogP ~2.0–2.3). This property profile makes it a valuable calibration standard for in silico permeability models (e.g., Caco-2 and MDCK prediction algorithms) and for experimental validation of the TPSA-permeability cliff region between 200 and 220 Ų. Procurement of both the tri-nitrated target compound and its di-nitrated comparator (2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide) enables paired permeability and solubility measurements that isolate the contribution of a single nitro group addition to ADME properties.

Quote Request

Request a Quote for 2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.